Higher Specificity and Wider Concentration Window vs. PRIMA-1
In LN-308 glioma cells overexpressing p53R175H, p53R248W, or p53R273H mutants, P53R3 demonstrated p53-dependent antiproliferative activity with markedly higher specificity and over a wider concentration range compared to the earlier p53 rescue drug PRIMA-1 [1]. P53R3 induced significant growth inhibition in p53R175H-expressing cells across a broad concentration range (1–33 μg/mL), whereas PRIMA-1 exhibited a narrow effective window and reduced specificity [1]. This direct comparison establishes P53R3 as a superior tool compound for mutant p53 reactivation studies.
| Evidence Dimension | p53-dependent antiproliferative specificity and concentration window |
|---|---|
| Target Compound Data | P53R3: Broad effective concentration range (1–33 μg/mL) with high specificity for p53 mutant-driven growth inhibition |
| Comparator Or Baseline | PRIMA-1: Narrower effective concentration window, lower specificity |
| Quantified Difference | P53R3 maintains activity across a wider concentration range (≥33-fold) versus PRIMA-1's narrow window |
| Conditions | LN-308 p53-null glioma cells engineered to overexpress p53R175H, p53R248W, or p53R273H mutants |
Why This Matters
Researchers requiring reliable mutant p53 reactivation across diverse experimental conditions should select P53R3 over PRIMA-1 to avoid narrow-window artifacts and off-target effects.
- [1] Weinmann L, Wischhusen J, Demma MJ, Naumann U, Roth P, Dasmahapatra B, Weller M. A novel p53 rescue compound induces p53-dependent growth arrest and sensitises glioma cells to Apo2L/TRAIL-induced apoptosis. Cell Death Differ. 2008 Apr;15(4):718-29. View Source
